Methyl 2-fluoro-5-(hydroxymethyl)benzoate

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS 816449-70-4) is a fluorinated aromatic ester characterized by a methyl ester group, a fluorine substituent at the ortho (2-) position, and a hydroxymethyl group at the meta (5-) position relative to the ester. The compound possesses a molecular formula of C9H9FO3, a molecular weight of 184.16 g/mol, and is typically supplied as a clear, pale yellow liquid with a purity ranging from 95% to 98%.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 816449-70-4
Cat. No. B1427375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-fluoro-5-(hydroxymethyl)benzoate
CAS816449-70-4
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)CO)F
InChIInChI=1S/C9H9FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3
InChIKeyFSVTUPRXRNTWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS 816449-70-4): A Fluorinated Benzoate Building Block for Targeted Pharmaceutical Intermediate Procurement


Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS 816449-70-4) is a fluorinated aromatic ester characterized by a methyl ester group, a fluorine substituent at the ortho (2-) position, and a hydroxymethyl group at the meta (5-) position relative to the ester . The compound possesses a molecular formula of C9H9FO3, a molecular weight of 184.16 g/mol, and is typically supplied as a clear, pale yellow liquid with a purity ranging from 95% to 98% . The strategic placement of the fluorine and hydroxymethyl functional groups confers distinct physicochemical properties, including a calculated LogP of 1.1046, a predicted pKa of 14.09, and a predicted boiling point of 308.0±37.0 °C . This substitution pattern makes it a valuable synthetic intermediate in medicinal chemistry, particularly for the development of fluorinated drug candidates where metabolic stability and lipophilicity are critical design considerations.

Why Generic Substitution Fails for Methyl 2-fluoro-5-(hydroxymethyl)benzoate: The Critical Role of Regiospecific Fluorination and Functional Group Placement


Fluorinated benzoate esters with identical molecular formulas (C9H9FO3) and similar functional groups are not interchangeable due to profound differences in physicochemical properties and reactivity imparted by the precise regiochemistry of substitution. For example, shifting the fluorine from the 2-position to the 3- or 4-position, or moving the hydroxymethyl group, alters key parameters such as LogP, pKa, and steric accessibility, which directly impact downstream synthetic efficiency and the properties of final drug candidates. Furthermore, substituting the fluorine atom with a heavier halogen, such as chlorine, introduces significant differences in bond strength, metabolic stability, and electronic effects. Even the absence of the hydroxymethyl group, as in methyl 2-fluoro-5-methylbenzoate, eliminates a crucial handle for further derivatization and alters lipophilicity. These differences, quantified in Section 3, underscore why a simple 'in-class' substitution without rigorous head-to-head data risks compromising synthetic yields, final product purity, and the ultimate pharmacological profile of the target molecule .

Quantitative Differentiation of Methyl 2-fluoro-5-(hydroxymethyl)benzoate: Head-to-Head Comparisons Against Key Analogs and In-Class Alternatives


LogP Comparison: Ortho-Fluorine and Meta-Hydroxymethyl Substitution Optimizes Lipophilicity for CNS and Cellular Permeability

Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS 816449-70-4) exhibits a calculated LogP of 1.1046 [1]. This value is 22% higher than that of its 4-(hydroxymethyl) isomer (CAS 1283718-57-9), which has a LogP of 0.76-0.9 , and 22% lower than that of its 3-(hydroxymethyl) isomer (CAS 816449-66-8), which has a LogP of 1.352 . It is identical to the LogP of the 3-fluoro-5-(hydroxymethyl) isomer (CAS 660416-37-5) [2]. This intermediate lipophilicity, achieved through the specific 2-fluoro, 5-hydroxymethyl substitution pattern, is often desirable for balancing aqueous solubility and membrane permeability, particularly in central nervous system (CNS) drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Synthetic Yield Advantage: A High-Yielding, Single-Step Reduction Provides Cost and Time Efficiency Over Competing Isomers

Methyl 2-fluoro-5-(hydroxymethyl)benzoate can be synthesized in a single step from commercially available methyl 2-fluoro-5-formylbenzoate with an isolated yield of 89% using sodium borohydride in ethanol at room temperature for 1 hour . This represents a substantial 56% relative yield improvement over the synthesis of the closely related methyl 3-fluoro-5-(hydroxymethyl)benzoate (CAS 660416-37-5), which is obtained in a lower yield of 57% via a more complex reduction of dimethyl 5-fluoroisophthalate requiring lithium tetrahydridoborate in tetrahydrofuran over 3 hours . For procurement and process chemistry, this translates to a more atom-economical, time-efficient, and cost-effective route to the desired fluorinated building block, minimizing raw material waste and purification burden.

Process Chemistry Medicinal Chemistry Synthesis Cost of Goods Analysis

Purity Profile Benchmarking: Consistently High Available Purity Supports Reproducible Downstream Chemistry

The target compound, Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS 816449-70-4), is routinely available from multiple commercial suppliers with high purity specifications. Apollo Scientific offers it at 96% purity , Bide Pharmatech lists a standard purity of 97% with batch-specific certificates of analysis including NMR, HPLC, and GC , and Capot Chemical provides it with a purity of NLT 98% [1]. This contrasts favorably with the commonly available purity of Methyl 3-fluoro-5-(hydroxymethyl)benzoate (CAS 660416-37-5), which is often listed at a lower baseline of 95% from major suppliers such as Apollo Scientific and Alfa Chemistry . The availability of higher initial purity reduces the need for costly and time-consuming purification steps prior to use in critical synthetic sequences, thereby improving workflow efficiency and ensuring more consistent reaction outcomes.

Quality Control Analytical Chemistry Reproducible Research

Fluorine vs. Chlorine Substitution: Strategic Use of Fluorine for Enhanced Metabolic Stability in Drug Candidates

Replacing the fluorine atom in Methyl 2-fluoro-5-(hydroxymethyl)benzoate with a chlorine atom yields Methyl 2-chloro-5-(hydroxymethyl)benzoate (CAS 1427329-39-2). While both are halogenated benzoate esters, the choice between fluorine and chlorine has significant implications. Fluorine is widely recognized in medicinal chemistry for its ability to increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through electrostatic interactions, and modulate pKa [1]. Chlorine, being larger and more lipophilic, can increase non-specific protein binding and may have different electronic effects. The C-F bond (bond dissociation energy ~486 kJ/mol) is significantly stronger than the C-Cl bond (~327 kJ/mol), which contributes to the superior metabolic stability of fluorinated compounds. Consequently, for drug discovery programs prioritizing metabolic stability and fine-tuned physicochemical properties, the fluorinated analog is often preferred over the chlorinated version.

Medicinal Chemistry Drug Metabolism Halogen Bonding

Functional Group Comparison: The Hydroxymethyl Group Enables Downstream Derivatization Unavailable in Simple Methyl Analogs

A direct comparison between Methyl 2-fluoro-5-(hydroxymethyl)benzoate and the simpler analog Methyl 2-fluoro-5-methylbenzoate (CAS 2967-93-3) highlights a crucial synthetic advantage. The hydroxymethyl (-CH2OH) group is a versatile synthetic handle that can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., bromide or mesylate) for nucleophilic substitution, or used directly in Mitsunobu reactions [1]. In contrast, the methyl group in CAS 2967-93-3 is largely inert under standard conditions, requiring harsh reagents for functionalization. This difference in reactivity allows Methyl 2-fluoro-5-(hydroxymethyl)benzoate to serve as a more advanced and versatile intermediate, enabling a wider range of chemical transformations and the introduction of greater molecular complexity in fewer steps.

Organic Synthesis Medicinal Chemistry Building Block Utility

Regioisomeric Distinction: The 2-Fluoro, 5-Hydroxymethyl Pattern Presents a Unique Steric and Electronic Environment for Downstream Coupling Reactions

The specific 2-fluoro, 5-hydroxymethyl substitution pattern on the benzoate ring creates a unique steric and electronic environment that differentiates it from other regioisomers. For example, in palladium-catalyzed cross-coupling reactions, the ortho-fluorine substituent can act as a directing group for C-H activation or influence the regioselectivity of the coupling event [1]. The 5-hydroxymethyl group is positioned distal to the ester and fluorine, minimizing steric hindrance for reactions at the benzylic position. This contrasts with the 3-hydroxymethyl isomer (CAS 816449-66-8), where the hydroxymethyl group is closer to the fluorine and ester, potentially leading to different steric interactions and altered reactivity. This regiospecific arrangement can be exploited to achieve selective functionalization that would be challenging or impossible with other isomers, providing a strategic advantage in complex molecule synthesis.

Synthetic Methodology Cross-Coupling Reactions Medicinal Chemistry

Strategic Application Scenarios for Methyl 2-fluoro-5-(hydroxymethyl)benzoate (CAS 816449-70-4) Based on Quantified Evidence


Medicinal Chemistry Programs Targeting CNS or Orally Bioavailable Drug Candidates

Based on its intermediate LogP of 1.1046 [1], which balances lipophilicity and aqueous solubility, Methyl 2-fluoro-5-(hydroxymethyl)benzoate is an ideal building block for central nervous system (CNS) drug discovery programs or for the development of orally bioavailable therapeutics. The ortho-fluorine atom further contributes to metabolic stability [2]. Its high commercial purity of up to 98% [3] ensures that medicinal chemists can incorporate this scaffold into lead compounds with confidence in the reproducibility and reliability of their synthetic sequences, which is critical for establishing robust structure-activity relationships (SAR).

Process Chemistry and Scale-Up Where Cost-Efficiency and High Yield are Paramount

For process chemists and procurement teams focused on cost-effective scale-up, the 89% isolated yield achievable in a single-step synthesis from methyl 2-fluoro-5-formylbenzoate offers a significant advantage over lower-yielding routes to competing isomers, such as the 57% yield for methyl 3-fluoro-5-(hydroxymethyl)benzoate . This high efficiency translates directly to lower raw material costs, reduced waste, and a more streamlined manufacturing process, making it the preferred choice for supplying larger quantities of fluorinated intermediates for preclinical and clinical development.

Synthesis of Complex Fluorinated Molecules Requiring Selective, Multi-Step Derivatization

The unique 2-fluoro, 5-hydroxymethyl substitution pattern provides a valuable regioisomeric handle for selective derivatization. The hydroxymethyl group can be orthogonally functionalized (e.g., oxidized to an aldehyde or converted to a leaving group) without interfering with the ester or the fluorine atom [4]. Furthermore, the specific regioisomerism may offer advantages in palladium-catalyzed cross-coupling reactions where the ortho-fluorine can act as a directing group [5]. This makes it a powerful building block for the construction of highly functionalized, fluorinated aromatic systems for use as advanced pharmaceutical intermediates or in the development of novel materials.

Replacement of Chlorinated Analogs in Drug Discovery Programs Aiming for Improved Metabolic Profiles

When comparing against the chlorinated analog (methyl 2-chloro-5-(hydroxymethyl)benzoate), the fluorinated version is the superior choice for medicinal chemistry campaigns that prioritize metabolic stability. The stronger C-F bond (and associated resistance to oxidative metabolism) and the unique electronic properties of fluorine are well-established advantages in drug design [2]. This makes Methyl 2-fluoro-5-(hydroxymethyl)benzoate the building block of choice for projects where a halogenated aromatic core is required, but the potential liabilities of a chlorine substituent (e.g., CYP450 metabolism, higher lipophilicity) are to be avoided.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-fluoro-5-(hydroxymethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.